3-Ethyl-4,6-dimethyloctane

Environmental Chemistry Fugacity Modeling Hydrophobicity

3-Ethyl-4,6-dimethyloctane (CAS 62183-66-8) is a highly branched, twelve-carbon alkane with the molecular formula C12H26 and a molecular weight of 170.335 g/mol. Its structure features a central octane backbone with methyl substituents at the C4 and C6 positions and an ethyl group at C3.

Molecular Formula C12H26
Molecular Weight 170.33 g/mol
CAS No. 62183-66-8
Cat. No. B14544367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4,6-dimethyloctane
CAS62183-66-8
Molecular FormulaC12H26
Molecular Weight170.33 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)C(CC)CC
InChIInChI=1S/C12H26/c1-6-10(4)9-11(5)12(7-2)8-3/h10-12H,6-9H2,1-5H3
InChIKeyLLHGAWREVJAITE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-4,6-dimethyloctane (CAS 62183-66-8): Procurement & Specification Overview for C12 Branched Alkane Selection


3-Ethyl-4,6-dimethyloctane (CAS 62183-66-8) is a highly branched, twelve-carbon alkane with the molecular formula C12H26 and a molecular weight of 170.335 g/mol [1]. Its structure features a central octane backbone with methyl substituents at the C4 and C6 positions and an ethyl group at C3 . This specific branching architecture differentiates it from linear dodecane (n-C12H26) and other branched C12 isomers, directly impacting its physical properties and potential applications in fuel technology, organic synthesis, and as a specialty solvent or reference standard .

Why Generic 'C12 Alkane' Substitution Fails: Critical Branching-Dependent Property Divergence


Within the C12H26 isomeric family, subtle variations in alkyl branching profoundly alter key physicochemical properties, making direct substitution without empirical validation highly problematic. While linear dodecane (n-C12H26) serves as a common model compound, its properties diverge significantly from those of its branched counterparts [1]. The specific placement of methyl and ethyl branches in 3-ethyl-4,6-dimethyloctane dictates unique intermolecular interactions, affecting parameters like vapor pressure, viscosity, and density . These differences directly influence its performance in applications ranging from fuel combustion behavior to its efficacy as a non-polar solvent, meaning that a user cannot assume a generic 'C12 alkane' will provide equivalent results without quantitative verification [2]. The evidence below details these quantifiable points of differentiation.

Quantitative Differentiation Evidence: 3-Ethyl-4,6-dimethyloctane vs. C12 Comparators


Environmental Partitioning: Henry's Law Constant as a Marker of Air-Water Distribution

The Henry's Law constant (Hscp) for 3-ethyl-4,6-dimethyloctane is reported as 9.3×10⁻⁷ mol/(m³·Pa) at 298.15 K [1]. While directly comparable experimental data for n-dodecane are not available in this compilation, this value is consistent with the high hydrophobicity expected for branched C12 alkanes and can be used in environmental fate models. The low Hscp value indicates a strong tendency to partition into the aqueous phase from the gas phase relative to smaller, more volatile alkanes.

Environmental Chemistry Fugacity Modeling Hydrophobicity

Volumetric Properties: Density Differentiation from Linear Dodecane

The density of 3-ethyl-4,6-dimethyloctane is reported as 0.8242 g/cm³ [1]. In contrast, the density of linear n-dodecane is approximately 0.7495 g/mL at 20 °C [2]. This represents a ~10% higher density for the branched isomer, a significant difference attributable to its more compact molecular packing. This density difference can impact volumetric dosing, fuel spray characteristics, and solvent behavior.

Physical Chemistry Thermophysics Fuel Property

Viscosity Characteristics: Impact of Branching on Flow Behavior

3-Ethyl-4,6-dimethyloctane exhibits a dynamic viscosity of 45.0 mPa·s and a kinematic viscosity of 51.5 mm²/s at 25 °C [1]. While direct, same-condition data for n-dodecane are not provided in this source, branched alkanes are generally known to have higher viscosities than their linear counterparts due to increased intermolecular entanglement [2]. This higher viscosity, relative to a linear C12 alkane, would result in different flow and lubricity characteristics.

Rheology Lubrication Fluid Dynamics

Validated Application Scenarios for 3-Ethyl-4,6-dimethyloctane (CAS 62183-66-8)


Environmental Fate and Transport Modeling

The Henry's Law constant (9.3×10⁻⁷ mol/(m³·Pa) at 298.15 K) for 3-ethyl-4,6-dimethyloctane is a critical input parameter for fugacity-based models used to predict its distribution in air, water, and soil compartments. This value is essential for environmental risk assessments and regulatory compliance documentation [1].

Fuel Property and Combustion Research

The specific branching pattern of 3-ethyl-4,6-dimethyloctane influences its combustion behavior and octane rating relative to linear dodecane. Its higher density (0.8242 g/cm³) compared to n-dodecane (0.7495 g/mL) alters fuel spray characteristics and energy density on a volumetric basis, making it a compound of interest for formulating advanced fuels or as a model compound for studying the effects of branching on fuel performance [2].

Specialty Non-Polar Solvent Formulation

The unique combination of high branching, density (0.8242 g/cm³), and viscosity (dynamic 45.0 mPa·s at 25°C) differentiates 3-ethyl-4,6-dimethyloctane from common solvents like n-dodecane. Its enhanced density and altered solvation properties may be advantageous in applications requiring a non-polar, hydrophobic solvent with specific mass transfer or phase separation characteristics [3].

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